molecular formula C₆H₃D₃O₃ B1152888 Pyromeconic Acid O-Methyl Ether-d3

Pyromeconic Acid O-Methyl Ether-d3

Cat. No.: B1152888
M. Wt: 129.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyromeconic Acid O-Methyl Ether-d3 is a deuterated derivative of pyromeconic acid (3-hydroxy-4H-pyran-4-one), where a methyl group substituted with deuterium is introduced at a specific oxygen position. This modification aims to enhance metabolic stability and pharmacokinetic properties while retaining the core structural features critical for biological activity, such as metal chelation. Pyromeconic acid itself is a γ-pyrone derivative first isolated from plants like Erigeron annuus and has been extensively studied for its role in fragment-based drug design (FBDD), particularly in targeting metalloenzymes like influenza PA endonuclease . The deuterated methyl ether variant is hypothesized to reduce susceptibility to oxidative metabolism, a strategy often employed to prolong drug half-life in vivo .

Properties

Molecular Formula

C₆H₃D₃O₃

Molecular Weight

129.13

Synonyms

3-Methoxy-4H-Pyran-4-one-d3;  3-Methoxy-4-pyranone-d3;  3-O-Methyl Pyromeconate-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Positional Sensitivity of Methyl Substitution

  • Methyl at 6-position (Allomaltol) : Retains PA endonuclease inhibitory activity (IC₅₀ ~22.5 μM), similar to pyromeconic acid, indicating tolerance for steric bulk at this position .
  • Methyl at 2-position (Maltol) : Abolishes activity in influenza endonuclease assays, likely due to disrupted metal coordination geometry . Contrastingly, maltol is valued in food and synthetic chemistry, highlighting context-dependent utility .

Fragment-Based Optimization

  • Pyromeconic acid served as a scaffold for fragment growth, yielding compounds like 71 and 72 with substitutions targeting adjacent PA endonuclease pockets. Merging these fragments produced 73, a nanomolar inhibitor (IC₅₀ <14 nM), demonstrating the efficacy of strategic substituent addition .

Deuterated Derivatives

  • This aligns with strategies seen in other deuterated drugs (e.g., deutetrabenazine) .

Comparative Bioactivity Profiles

  • Kojic Acid : Shares metal-chelating properties but differs in substituent arrangement (5-OH, 6-CH₂OH). Used in cosmetics for tyrosinase inhibition, contrasting with pyromeconic acid’s antiviral focus .
  • Erigeroside : A glucosylated pyromeconic acid derivative from Erigeron annuus with siderophile activity, emphasizing natural derivatives’ role in iron homeostasis .

Critical Analysis of Contradictions

  • Maltol’s Dual Role: While inactive in influenza endonuclease inhibition , maltol is synthesized from pyromeconic acid for non-antiviral applications (e.g., flavoring agents) . This underscores the importance of target-specific structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.